7-Iodoquinoline
Overview
Description
7-Iodoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of an iodine atom at the seventh position of the quinoline ring Quinoline itself is a compound with a benzene ring fused to a pyridine ring, and it serves as a fundamental scaffold in various chemical and pharmaceutical applications
Mechanism of Action
Target of Action
7-Iodoquinoline, also known as Iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for causing amoebiasis . It is active against both the cyst and trophozoite forms of the parasite that are localized in the lumen of the intestine .
Mode of Action
It is known to beamebicidal , meaning it kills amoebae . It is believed to act by chelating ferrous ions essential for the metabolism of the parasite . This interaction with its targets leads to the destruction of the trophozoites, thereby eliminating the cyst form .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide . The majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported . Animal studies indicate the drug is distributed into tissues .
Result of Action
The primary result of this compound’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amoebiasis . By destroying the trophozoites, it prevents the formation of new cysts, interrupting the life cycle of the parasite .
Biochemical Analysis
Biochemical Properties
7-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . For instance, this compound has been shown to intercalate into DNA, causing disruptions in DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline typically involves the iodination of quinoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as ionic liquids and microwave irradiation, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Iodoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
7-Chloroquinoline: Similar in structure but with a chlorine atom instead of iodine.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position.
Quinoline: The parent compound without any substituents.
Uniqueness: 7-Iodoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine or hydroxyl groups can influence the compound’s chemical behavior and interactions. This makes this compound particularly valuable in applications requiring specific reactivity or binding characteristics .
Properties
IUPAC Name |
7-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYITFZDKHVMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626708 | |
Record name | 7-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25334-12-7 | |
Record name | 7-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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